molecular formula C9H7BrN2O B15056459 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone

1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone

Cat. No.: B15056459
M. Wt: 239.07 g/mol
InChI Key: JBLUOMZYOVGDIR-UHFFFAOYSA-N
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Description

1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a brominated benzimidazole derivative characterized by a ketone group at the 2-position and a bromine substituent at the 4-position of the benzimidazole ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antimicrobial and anticancer agents. Its structure enables diverse reactivity, including condensation, cyclization, and nucleophilic substitution, facilitating the development of bioactive derivatives .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(4-bromo-1H-benzimidazol-2-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)9-11-7-4-2-3-6(10)8(7)12-9/h2-4H,1H3,(H,11,12)

InChI Key

JBLUOMZYOVGDIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with o-phenylenediamine and 4-bromobenzaldehyde.

    Cyclization Reaction: The o-phenylenediamine reacts with 4-bromobenzaldehyde in the presence of an acid catalyst to form 4-bromo-1H-benzo[d]imidazole.

    Acylation Reaction: The 4-bromo-1H-benzo[d]imidazole is then acylated using acetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Formation of 1-(4-substituted-1H-benzo[d]imidazol-2-yl)ethanone derivatives.

    Oxidation Reactions: Formation of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)acetic acid.

    Reduction Reactions: Formation of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanol.

Scientific Research Applications

1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is an organic compound with the chemical formula C9H8BrN2OC_9H_8BrN_2O. It features a benzo[d]imidazole core substituted at the 4-position with a bromine atom and at the 1-position with an ethanone group. The applications of this compound are primarily in medicinal chemistry and materials science.

Scientific Applications

Medicinal Chemistry:

  • Antimicrobial Agents Derivatives of benzo[d]imidazole compounds can inhibit various bacterial strains.
  • Anticancer Research Derivatives of benzo[d]imidazole compounds exhibit cytotoxic effects against cancer cell lines. The presence of the bromine substituent may enhance these biological activities by influencing the compound's interaction with biological targets.
  • GABA-A Receptor Modulation: 1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) with improved metabolic stability and reduced potential for hepatotoxicity . They show a preference for interaction with the α1/γ2 interface of the GABA-A receptor, delivering several PAMs of the GABA-A receptor .

Materials Science:

  • This compound can be used in materials science.
  • Hydroquinones have been employed as a building block for the synthesis of biologically active marine metabolites and have also found applications in nonlinear optics as a monomer for phenylene–ethynylene oligomers .

Interaction Studies:

  • Interaction studies involving this compound typically focus on its binding affinities to biological targets. Molecular docking studies have been employed to predict how this compound interacts with proteins involved in bacterial resistance and cancer proliferation pathways. These studies help elucidate the mechanisms behind its biological activities and guide future modifications for enhanced efficacy.

Unique Structural Features:

  • The uniqueness of this compound lies in its specific bromination pattern at the 4-position, which can significantly influence its reactivity and biological interactions compared to other benzo[d]imidazole derivatives. This specific substitution may enhance its lipophilicity and facilitate better penetration through cellular membranes, potentially leading to increased bioactivity against targeted pathogens or cancer cells.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in binding to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The bromine atom at the 4-position and the ketone group at the 2-position differentiate this compound from analogs. Key structural analogs and their properties include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone C9H6BrN2O 238.06 4-Bromo, 2-ketone Not reported Intermediate for bioactive agents
1-(1H-Benzo[d]imidazol-2-yl)ethanone C9H8N2O 160.17 2-ketone (no bromine) Not reported Antimicrobial
1-(1H-Benzo[d]imidazol-4-yl)ethanone C9H8N2O 160.17 4-ketone (isomeric position) Not reported Not reported
2-Bromo-1-(4-imidazol-1-yl-phenyl)-ethanone C11H9BrN2O 277.11 Bromoethyl, 4-imidazole Not reported Synthetic intermediate
1-(1-Methylbenzo[d]imidazol-2-yl)ethanone C10H10N2O 174.20 N1-methyl, 2-ketone Not reported Oxidation studies

Key Observations :

  • Bromine Substitution : The 4-bromo group enhances electrophilic reactivity, enabling cross-coupling reactions for drug development .
  • Ketone Position : Isomeric analogs (e.g., 4-yl vs. 2-yl ketones) exhibit distinct electronic profiles, affecting solubility and binding affinity .
  • N-Substitution : Methylation at the N1 position (e.g., 1-methyl derivatives) improves metabolic stability but may reduce polarity .
Antimicrobial Activity
  • Target Compound : Primarily an intermediate; derivatives with methoxy or hydroxy groups (e.g., compound 108d ) exhibit enhanced activity against S. aureus and E. coli .
  • Non-brominated analogs: 1-(1H-Benzo[d]imidazol-2-yl)ethanone derivatives with cyanopyridine motifs show MIC values as low as 3.12 µg/mL against fungal strains .
  • Brominated hybrids: 2-Bromo-1-(4-imidazol-1-yl-phenyl)-ethanone derivatives are explored for antiparasitic applications .
Anticancer Activity
  • Ethanone derivatives: 2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone analogs demonstrate cytotoxicity against HCT-116 and MCF-7 cell lines (IC50: 8–25 µM) .
  • 4-Thiazolidinone hybrids: Exhibit CDK4 inhibition, highlighting the role of the benzimidazole core in targeting cell cycle proteins .

Physicochemical and Spectral Data

  • IR/NMR: The ketone group in this compound shows a characteristic C=O stretch at ~1685 cm⁻¹, consistent with analogs like 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)ethanone .
  • LC-MS: Molecular ion peaks at m/z 238 (M+H⁺) confirm the brominated structure, distinct from non-halogenated analogs (e.g., m/z 160 for 1-(1H-benzo[d]imidazol-2-yl)ethanone) .

Biological Activity

1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is an organic compound characterized by its unique structure, featuring a benzo[d]imidazole core with a bromine atom at the 4-position and an ethanone group at the 1-position. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an antimicrobial and anticancer agent.

The molecular formula of this compound is C9H8BrN2O, with a molecular weight of approximately 227.08 g/mol. The presence of the bromine substituent is believed to enhance its biological activity by improving lipophilicity and facilitating cellular penetration, which is crucial for its therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated as a potential agent against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to inhibit bacterial growth through various mechanisms, including interference with protein synthesis and cell wall integrity .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL
Candida albicans< 15 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies have demonstrated that derivatives of benzo[d]imidazole compounds can induce cytotoxic effects on these cancer cells, suggesting that this compound may serve as a lead compound for developing new anticancer therapies .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineIC50 (µM)
MDA-MB-23115 ± 2
HepG212 ± 3
A549 (Lung Cancer)18 ± 4

The biological activity of this compound is thought to involve specific interactions with biological targets. Molecular docking studies have suggested that the compound binds effectively to proteins involved in bacterial resistance mechanisms and cancer proliferation pathways. This binding may lead to the modulation of enzyme activities critical for microbial survival and tumor growth.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of o-phenylenediamine with 4-bromobenzaldehyde followed by acylation with acetyl chloride. Various derivatives can be synthesized by altering substituents on the benzo[d]imidazole core, which may enhance or modify its biological activities.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models. For instance, a study demonstrated its ability to reduce tumor size in xenograft models of breast cancer when administered at specific dosages over a defined treatment period. The results indicated not only a reduction in tumor volume but also a decrease in metastasis markers .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(4-bromo-1H-benzo[d]imidazol-2-yl)ethanone, and how can the product be validated?

  • Oxidation of precursor alcohols : The compound can be synthesized by oxidizing 1-(1H-benzo[d]imidazol-2-yl)ethanol using potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid, yielding the ketone derivative. The reaction progress is confirmed by the disappearance of the O–H stretch (~3200–3500 cm⁻¹) in IR spectroscopy and the appearance of a ketone C=O peak at ~1675 cm⁻¹ .
  • Acetylation methods : Direct acetylation of 1H-benzo[d]imidazole derivatives with acetyl chloride under reflux conditions provides an alternative route. The product is purified via recrystallization from methanol and validated by ¹H NMR, where the methyl group of the acetyl moiety appears as a singlet at δ 2.65–2.75 ppm .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Spectroscopic analysis :

  • ¹H NMR : Key signals include aromatic protons (δ 7.32–7.76 ppm for benzimidazole) and the acetyl methyl group (δ ~2.65–2.75 ppm). The absence of a broad O–H peak confirms complete oxidation .
  • IR spectroscopy : Absence of O–H stretches (3200–3500 cm⁻¹) and presence of C=O (1675 cm⁻¹) and C=N (1617 cm⁻¹) bands are diagnostic .
    • Elemental analysis : Confirms stoichiometric ratios (C, H, N, Br) to rule out impurities .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives for biological applications?

  • Claisen-Schmidt condensation : React the ketone with substituted aldehydes (e.g., nitrobenzaldehyde, chlorobenzaldehyde) in ethanol under basic conditions (10% KOH) to form chalcone hybrids. The trans-configuration of the α,β-unsaturated ketone is confirmed by a coupling constant J = 15.9–16.1 Hz in ¹H NMR .
  • Microwave-assisted synthesis : Accelerate cyclization reactions (e.g., with aromatic acid hydrazides) using acetic anhydride under microwave irradiation, reducing reaction times from hours to minutes while maintaining yields ≥70% .

Q. How do crystallographic data resolve structural ambiguities in benzimidazole derivatives?

  • Single-crystal X-ray diffraction (SHELX programs) : SHELXL refines bond lengths and angles, confirming the planarity of the benzimidazole ring and dihedral angles (e.g., 1.54°–1.85° between imidazole and adjacent rings). This method is critical for resolving tautomerism or isomerism in derivatives .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be addressed?

  • Antimicrobial vs. anti-inflammatory activity : Some chalcone hybrids show potent antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) but weak anti-inflammatory effects (IC₅₀ > 50 µM for COX-2 inhibition). This discrepancy may arise from divergent binding modes, requiring molecular docking studies (e.g., AutoDock Vina) to analyze interactions with target proteins .
  • ADME-Tox profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity. For instance, high logP values (>3.5) in brominated derivatives correlate with poor aqueous solubility, necessitating structural modifications like sulfonation .

Methodological Considerations

Q. How can reaction intermediates be stabilized during the synthesis of brominated benzimidazole derivatives?

  • Low-temperature quenching : After acetylation or bromination, rapidly cool the reaction mixture to 0–5°C to prevent decomposition of sensitive intermediates (e.g., bromoacetyl intermediates).
  • Protective atmospheres : Use nitrogen or argon to shield light-sensitive intermediates from oxidative degradation .

Q. What analytical techniques differentiate cis/trans isomers in chalcone derivatives?

  • NOESY NMR : Nuclear Overhauser effects between α-H (chalcone) and adjacent aromatic protons confirm trans-configuration.
  • UV-Vis spectroscopy : Trans isomers exhibit bathochromic shifts (λmax = 300–333 nm) compared to cis isomers due to extended conjugation .

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